(2-Phenylcyclohexyl) 4-nitrobenzoate

Description

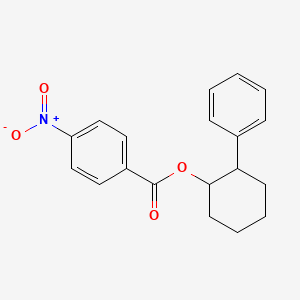

(2-Phenylcyclohexyl) 4-nitrobenzoate (CAS No. 84304-32-5; molecular formula: C₁₉H₁₉NO₄) is an aromatic ester compound featuring a cyclohexyl group substituted with a phenyl ring at the 2-position and a 4-nitrobenzoate ester moiety. This compound is also identified as NSC-245125 in some literature . However, analogous methods for related nitrobenzoate esters, such as diethylaminoethyl 4-nitrobenzoate, involve esterification of 4-nitrobenzoic acid with alcohols like diethylaminoethanol .

The compound’s physicochemical properties include a molecular weight of 325.36 g/mol and a predicted density of 1.163 g/cm³.

Properties

CAS No. |

84304-32-5 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(2-phenylcyclohexyl) 4-nitrobenzoate |

InChI |

InChI=1S/C19H19NO4/c21-19(15-10-12-16(13-11-15)20(22)23)24-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18H,4-5,8-9H2 |

InChI Key |

ACCXPLRYQJZTTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclohexyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-phenylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclohexyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 2-Phenylcyclohexanol and 4-nitrobenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2-Phenylcyclohexyl) 4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Phenylcyclohexyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 4-Nitrobenzoate Esters

2.1.1. Diethylaminoethyl 4-Nitrobenzoate (CAS 13456-39-8)

- Structure: Features a diethylaminoethyl group instead of the cyclohexylphenyl group.

- Properties : Lower molecular weight (266.29 g/mol) and higher polarity due to the amine group. Boiling point: 208–210°C at 1 Torr .

- Applications : Serves as a procaine intermediate, highlighting its role in pharmaceutical synthesis .

- Comparison: The absence of a bulky cyclohexyl group in diethylaminoethyl 4-nitrobenzoate likely enhances its solubility in polar solvents compared to (2-phenylcyclohexyl) 4-nitrobenzoate.

2.1.2. 4-Chlorophenyl 4-Nitrobenzoate (CAS 0258-0025)

- Structure : Substituted with a 4-chlorophenyl group.

- Properties : Molecular weight 277.66 g/mol; logP 3.81, indicating moderate lipophilicity .

2.2.1. (5-Formylfuran-2-yl) Methyl 4-Nitrobenzoate

- Activity : Exhibits cholinesterase inhibitory activity at micromolar levels, though less potent than its 3,4-dimethoxybenzoate counterpart. Molecular docking studies suggest hydrogen bonding via the nitro group .

- Comparison : The nitro group’s electron-withdrawing nature may reduce binding affinity compared to electron-donating groups (e.g., methoxy), as seen in the lower inhibitory activity of the 4-nitrobenzoate derivative .

2.2.2. Methyl 4-Nitrobenzoate

- Antioxidant Activity : Demonstrates higher antioxidant capacity than methyl benzoate at 2 mg/mL, attributed to the nitro group’s radical-stabilizing effects .

Metal-Coordinated Nitrobenzoate Complexes

2.3.1. Triphenyltin(IV) 4-Nitrobenzoate

- Antibacterial Activity: Shows superior antibacterial activity (MIC 5 × 10⁻⁴ M) compared to its 4-aminobenzoate analogue. The nitro group’s electron-withdrawing properties may enhance interaction with bacterial membranes .

- Comparison : The tin(IV) center in this complex enables distinct coordination chemistry, unlike the purely organic this compound.

Conformational and Thermal Stability

2.4.1. (4R)-Hydroxyproline 4-Nitrobenzoate

- Conformational Restriction : Induces greater conformational rigidity in peptides than hydroxyl or fluoro substituents, as shown by NMR chemical shift dispersion .

- Thermal Stability : Increases the melting temperature (Tm) of a miniprotein by 13°C compared to proline, highlighting its utility in protein engineering .

- Comparison : While this compound’s conformational effects are undocumented, the nitro group’s steric and electronic contributions likely parallel those observed in peptide systems.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.